Product packaging for 2-Ethyl-2-(4-fluorophenyl)oxirane(Cat. No.:)

2-Ethyl-2-(4-fluorophenyl)oxirane

Cat. No.: B8583548
M. Wt: 166.19 g/mol
InChI Key: LFKGEMUJJMSEQY-UHFFFAOYSA-N
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Description

2-Ethyl-2-(4-fluorophenyl)oxirane is a useful research compound. Its molecular formula is C10H11FO and its molecular weight is 166.19 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO B8583548 2-Ethyl-2-(4-fluorophenyl)oxirane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

2-ethyl-2-(4-fluorophenyl)oxirane

InChI

InChI=1S/C10H11FO/c1-2-10(7-12-10)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3

InChI Key

LFKGEMUJJMSEQY-UHFFFAOYSA-N

Canonical SMILES

CCC1(CO1)C2=CC=C(C=C2)F

Origin of Product

United States

Significance of Oxirane Derivatives in Synthetic Organic Chemistry

Oxirane derivatives, commonly known as epoxides, are a cornerstone of synthetic organic chemistry due to their unique combination of stability and reactivity. fiveable.memasterorganicchemistry.com These three-membered cyclic ethers are characterized by significant ring strain, which makes them susceptible to ring-opening reactions with a wide array of nucleophiles. fiveable.memasterorganicchemistry.comontosight.ai This reactivity renders them exceptionally valuable as intermediates for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. fiveable.meontosight.ai

The versatility of oxiranes stems from their ability to undergo regio- and stereoselective transformations, providing access to a diverse range of functional groups. masterorganicchemistry.com The ring-opening can be catalyzed by either acid or base, leading to different products depending on the conditions and the substitution pattern of the oxirane. masterorganicchemistry.com For example, under acidic conditions, nucleophiles typically attack the more substituted carbon atom, while basic conditions favor attack at the less sterically hindered carbon. This predictable reactivity allows chemists to construct complex molecular architectures with a high degree of control. masterorganicchemistry.com

The synthesis of oxiranes is most commonly achieved through the epoxidation of alkenes, often using peroxyacids. fiveable.memasterorganicchemistry.com This process directly converts a carbon-carbon double bond into the corresponding epoxide. fiveable.me Their role as reactive intermediates is fundamental in the production of valuable commercial products; for instance, ethylene (B1197577) oxide is a key precursor to ethylene glycol, which is used in antifreeze and the manufacture of polyesters. fiveable.me

Table 1: Key Synthetic Applications of Oxirane Derivatives

Reaction Type Nucleophile/Reagent Resulting Functional Group Significance
Ring-opening with water H₂O/H⁺ 1,2-Diol (Glycol) A fundamental transformation for creating diols. masterorganicchemistry.com
Ring-opening with alcohols ROH/H⁺ or RO⁻ β-Hydroxy Ether Synthesis of ether-containing molecules. fiveable.me
Ring-opening with amines RNH₂ β-Amino Alcohol Key building blocks for pharmaceuticals and other biologically active compounds. fiveable.me
Ring-opening with Grignard reagents RMgX Alcohol Forms a new carbon-carbon bond, extending the carbon skeleton. ambeed.com

| Ring-opening with thiols | RSH | β-Hydroxy Thioether | Introduction of sulfur-containing functionalities. fiveable.me |

Strategic Importance of Fluorine Substitution in Organic Molecules for Research

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to enhance molecular properties. nih.govtandfonline.comvictoria.ac.nz Fluorine is the most electronegative element and has a van der Waals radius similar to that of hydrogen, allowing it to replace hydrogen without significantly increasing the molecule's size. tandfonline.com This substitution can profoundly influence a molecule's pharmacokinetic and physicochemical profile. nih.govtandfonline.com

One of the most significant benefits of fluorination is the enhancement of metabolic stability. tandfonline.commdpi.com The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at or near the site of fluorination, thereby increasing the half-life of a drug. mdpi.com Furthermore, the high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, which can improve a compound's bioavailability by affecting its membrane permeability. tandfonline.comvictoria.ac.nz

Fluorine substitution is also known to improve the binding affinity of a ligand to its target protein. nih.govtandfonline.com This can be attributed to favorable interactions between fluorine and the protein's active site. tandfonline.com In addition to these therapeutic applications, the fluorine-18 (B77423) (¹⁸F) isotope is a crucial positron emitter for Positron Emission Tomography (PET) imaging, a highly sensitive diagnostic technique. nih.govtandfonline.com The ability to incorporate ¹⁸F into molecules allows for non-invasive in vivo imaging, which has extensive applications in drug discovery and development. victoria.ac.nz

Table 2: Effects of Fluorine Substitution in Organic Molecules

Property Affected Consequence of Fluorination Research Application
Metabolic Stability Increased resistance to enzymatic degradation due to the strong C-F bond. tandfonline.commdpi.com Drug Design (longer half-life). nih.gov
Binding Affinity Enhanced interaction with target proteins. tandfonline.com Medicinal Chemistry (increased potency). victoria.ac.nz
Lipophilicity Can be modulated to improve absorption and distribution. mdpi.com Pharmaceutical Development (improved bioavailability). tandfonline.com
pKa Alters the acidity/basicity of nearby functional groups. tandfonline.com Drug Design (optimized membrane permeation). victoria.ac.nz
Conformation Influences the three-dimensional shape of the molecule. victoria.ac.nz Molecular Design.

| Imaging | The ¹⁸F isotope is a positron emitter. tandfonline.com | PET Imaging for diagnostics and drug development. nih.govvictoria.ac.nz |

Advanced Spectroscopic and Computational Analyses for 2 Ethyl 2 4 Fluorophenyl Oxirane

Computational Analyses

A comprehensive review of available scientific literature reveals a notable absence of specific computational studies investigating the solvent effects on 2-Ethyl-2-(4-fluorophenyl)oxirane. While computational methods are powerful tools for understanding how a solvent can influence molecular properties, dedicated research and published data for this particular compound are not present in the surveyed academic and chemical databases. uni.lu

Such studies would typically generate data comparing the calculated properties of the molecule in the gas phase versus in a selection of solvents with varying dielectric constants. However, for this compound, no such data has been published. The following table illustrates the kind of data that would be expected from such an analysis, but it remains hypothetical due to the lack of specific research for this compound.

Hypothetical Data Table on Solvent Effects on Calculated Properties of this compound (Note: The following data is for illustrative purposes only and is not based on actual experimental or computational results.)

Solvent Dielectric Constant (ε) Total Energy (Hartree) Dipole Moment (Debye)
Gas Phase 1.00 Data Not Available Data Not Available
Toluene 2.38 Data Not Available Data Not Available
Dichloromethane 8.93 Data Not Available Data Not Available
Ethanol 24.55 Data Not Available Data Not Available

Without dedicated studies, any discussion of how solvent polarity affects the bond lengths, bond angles, vibrational frequencies, or electronic transitions of this compound would be purely speculative. The execution of such computational research would be necessary to provide scientifically accurate findings.

Synthetic Applications and Broader Utility of 2 Ethyl 2 4 Fluorophenyl Oxirane Chemistry

2-Ethyl-2-(4-fluorophenyl)oxirane as a Chiral Building Block in Complex Molecule Synthesis

The oxirane ring in this compound is a highly strained three-membered ether, making it susceptible to ring-opening reactions by a wide array of nucleophiles. This reactivity is the foundation of its utility as a versatile building block in organic synthesis. When used in its enantiomerically pure form, this chiral epoxide allows for the stereocontrolled introduction of two contiguous functional groups, a cornerstone in the asymmetric synthesis of complex molecules.

The reaction of epoxides with various nucleophiles is a powerful and well-established method for the construction of a diverse range of heterocyclic systems. This compound, with its electrophilic carbon atoms in the oxirane ring, can react with bifunctional nucleophiles to forge new ring systems.

One of the most prominent examples of this strategy is the synthesis of 1,2,3-triazoles, a privileged scaffold in medicinal chemistry known for its wide range of biological activities. The synthesis can be envisaged to proceed via a two-step sequence. First, the ring-opening of the oxirane with an azide (B81097) source, such as sodium azide, would yield a 1-azido-2-hydroxy intermediate. Subsequent intramolecular or intermolecular [3+2] cycloaddition with an alkyne (Huisgen cycloaddition), often catalyzed by copper(I) or ruthenium(II), would afford the corresponding 1,2,3-triazole. The regioselectivity of the initial azide attack is governed by both steric and electronic factors, with the nucleophile generally attacking the less substituted carbon atom in neutral or basic conditions.

Reactant 1 Reactant 2 Heterocyclic Product Key Reaction Type
This compoundSodium Azide, then an Alkyne1,2,3-Triazole derivativeRing-opening followed by Cycloaddition
This compoundAmmonia or Primary AmineAziridine derivative or Amino alcoholNucleophilic ring-opening
This compoundThiolThiirane derivative or ThioetherNucleophilic ring-opening

This table presents hypothetical, yet chemically plausible, pathways to heterocyclic systems starting from this compound based on established epoxide chemistry.

The utility of this compound as a precursor for bioactive scaffolds is exemplified by its potential role in the synthesis of azole fungicides. A Chinese patent (CN102491959B) describes the synthesis of oxirane derivatives, structurally related to this compound, as key intermediates for producing hydroxyethyl (B10761427) triazole fungicides. google.com For instance, the patent details the reaction of 2-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)methyl oxirane with trimethylsilane (B1584522) to yield simeconazole. google.com This highlights the importance of the fluorophenyl-substituted oxirane core in accessing these valuable agrochemicals.

Following this precedent, this compound can be envisioned as a starting material for a variety of bioactive molecules. The ring-opening of the epoxide with a nucleophilic heterocycle, such as 1H-1,2,4-triazole, in the presence of a base, would lead to the formation of a tertiary alcohol containing both the fluorophenyl and triazole moieties. This resulting scaffold is a common feature in many antifungal agents.

Starting Material Reagent Intermediate/Product Potential Bioactivity Reference
2-(2-fluorophenyl)-2-(4-fluorophenyl) oxirane1H-1,2,4-triazole, Potassium hydroxideHydroxyethyl triazole derivativeFungicidal google.com
This compound1H-1,2,4-triazole, Base1-((2-Ethyl-2-(4-fluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazoleAntifungal (predicted)

This table illustrates the synthesis of a potential bioactive scaffold based on a patented procedure for a related compound.

Polymerization Involving Oxirane Derivatives

Oxiranes, also known as epoxides, are well-known monomers for ring-opening polymerization, leading to the formation of polyethers. This class of polymers, which includes commercially important materials like polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG), finds applications in a wide range of fields from biomedical devices to industrial lubricants. The polymerization can be initiated by cationic, anionic, or coordination catalysts.

Monomer Polymer Type Potential Initiator Anticipated Polymer Properties
This compoundPolyetherCationic (e.g., BF₃·OEt₂) or Anionic (e.g., KOH)Increased thermal stability, altered solubility profile due to fluorine

This table outlines the hypothetical polymerization of this compound based on the known chemistry of other oxirane derivatives.

Strategies for Late-Stage Functionalization and Diversification

Late-stage functionalization is a powerful strategy in drug discovery and development, allowing for the rapid generation of analogues of a lead compound to explore structure-activity relationships. This compound is an excellent substrate for such strategies, offering multiple points for chemical modification.

The most apparent handle for late-stage functionalization is the oxirane ring itself. Its predictable reactivity with a vast library of nucleophiles allows for the introduction of a wide range of functional groups at a late stage in a synthetic sequence. For example, reaction with different amines can generate a library of amino alcohol derivatives. Similarly, reaction with various thiols can produce a series of thioethers, and reaction with phenols can lead to a diverse set of ether-linked compounds.

Furthermore, the concept of late-stage functionalization can also be applied to the synthesis of the oxirane itself. The introduction of the fluorine atom at a late stage onto a precursor molecule can be an efficient way to access fluorinated analogues.

Functionalization Strategy Reagent Class Resulting Functional Group Potential Application
Ring-opening of the oxiraneAmines, Thiols, Alcohols, AzidesAmino alcohols, Thioethers, Ethers, Azido alcoholsLibrary synthesis for SAR studies
Modification of the ethyl group(Hypothetical) Radical halogenationHalogenated ethyl groupFurther diversification
Modification of the phenyl ring(Hypothetical) Electrophilic aromatic substitutionSubstituted phenyl ringFine-tuning of electronic properties

This table summarizes potential late-stage functionalization strategies for diversifying the this compound scaffold.

Future Research Directions in 2 Ethyl 2 4 Fluorophenyl Oxirane Chemistry

Innovation in Catalysis for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is paramount for improving the synthesis and transformation of 2-Ethyl-2-(4-fluorophenyl)oxirane. Future research will likely focus on several key areas of catalytic innovation.

A primary objective is the design of catalysts that offer superior regioselectivity and stereoselectivity in the ring-opening reactions of aryl-substituted epoxides. researchgate.netrsc.org For instance, nickel-catalyzed methods have shown promise in controlling regioselectivity through the use of co-catalysts. organic-chemistry.org Future work could expand on this by exploring a wider range of ligands and co-catalysts to fine-tune the electronic and steric properties of the catalytic center, thereby achieving even greater control over the reaction outcome. The development of enantioselective variants of these catalytic systems is also a significant goal. organic-chemistry.org

Furthermore, the incorporation of fluorine into catalyst structures has been shown to enhance performance in various reactions. rsc.org Investigating the use of fluorinated catalysts for the synthesis and reactions of this compound could lead to significant improvements in efficiency and durability. rsc.org The high electronegativity of fluorine can create highly ionic metal-fluorine bonds, which may promote the desired electrocatalytic reactions. rsc.org

The table below summarizes different catalytic approaches for epoxide transformations that could be relevant for future research on this compound.

Catalytic SystemTransformationPotential AdvantagesKey Research Direction
Nickel/Bipyridine with Co-catalystRegiodivergent Ring-OpeningControllable regioselectivity (less or more hindered position)Development of enantioselective variants and expansion of substrate scope. organic-chemistry.org
Copper-based CatalystsDifluorocarbene InsertionSynthesis of valuable α,α-difluoro-oxetanes. mendelchemicals.comApplication to a broader range of epoxides, including this compound.
Fluorinated CatalystsEpoxidation/Ring-OpeningEnhanced performance and durability due to fluorine's electronegativity. rsc.orgSynthesis and testing of novel fluorinated catalysts for reactions involving fluorinated epoxides.
Lewis Acids (e.g., InCl3, B(C6F5)3)Isomerization/RearrangementHigh regioselectivity in the formation of carbonyl compounds. researchgate.netExploration of milder and more selective Lewis acid catalysts.

Integration of Sustainable and Green Chemistry Principles

The principles of green chemistry are increasingly influencing the design of chemical processes. epa.govnih.gov Future research on this compound will undoubtedly focus on developing more environmentally benign synthetic routes.

Key areas of focus will include:

Use of Greener Solvents: Minimizing or replacing hazardous organic solvents with safer alternatives like water, ionic liquids, or polyethylene (B3416737) glycols is a primary goal. nih.gov The development of solvent-free reaction conditions is also a desirable objective.

Energy Efficiency: Designing reactions that can be conducted at ambient temperature and pressure will reduce energy consumption. epa.govacs.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product is a core principle of green chemistry. greenchemistry-toolkit.org This involves designing reactions that minimize the formation of byproducts.

Use of Renewable Feedstocks: Exploring the use of renewable starting materials instead of depletable fossil fuels is a long-term goal for sustainable chemical production. epa.gov

Catalytic versus Stoichiometric Reagents: Employing catalytic reagents in small amounts is preferable to using stoichiometric reagents, which are consumed in the reaction and generate more waste. epa.govlsbu.ac.uk

A greener approach to the epoxidation of alkenes has been demonstrated using a heterogeneous molybdenum-based catalyst with tert-butyl hydroperoxide as the oxidant, which offers a more sustainable alternative to traditional methods that produce significant waste. lsbu.ac.uk Similarly, the use of Cp2TiCl as a catalyst for the reductive opening of epoxides with water as the hydrogen atom donor exemplifies a greener chemical process. acs.org

Development of Automated and High-Throughput Synthesis Methods

To accelerate the discovery of new reactions and optimize existing ones, the development of automated and high-throughput (HTS) methods for the synthesis of this compound and its derivatives is crucial. sigmaaldrich.comacs.org

High-throughput screening allows for the rapid testing of a large number of reaction conditions, including different catalysts, solvents, and reagents, in parallel. sigmaaldrich.comyoutube.com This approach can significantly reduce the time and resources required for process optimization. acs.org Automated synthesis platforms can further enhance efficiency by enabling the precise and reproducible execution of complex reaction sequences. chemspeed.combeilstein-journals.org

The integration of automated synthesis with in-process, real-time monitoring can help to minimize the formation of byproducts and ensure the safety and efficiency of the process. epa.gov The development of fluorescent assays for high-throughput screening of enzyme inhibitors, such as those for soluble epoxide hydrolase, demonstrates the power of these techniques in identifying new bioactive molecules. nih.govnih.gov

The table below outlines the potential benefits of adopting automated and high-throughput methods in the study of this compound.

TechnologyApplicationAdvantages
High-Throughput Screening (HTS)Reaction optimization, catalyst screening, discovery of new reactions.Rapidly identifies optimal reaction conditions, accelerates research. sigmaaldrich.comacs.org
Automated SynthesisLibrary synthesis, process development.Increased productivity, precision, and reproducibility. chemspeed.combeilstein-journals.org
Flow ChemistryContinuous production, safe handling of hazardous intermediates.Improved safety, efficiency, and scalability. researchgate.net

Exploration of Unconventional Reactivity and Novel Transformations

Beyond established reaction pathways, future research will aim to uncover new and unconventional reactivity patterns of this compound. This includes exploring its participation in novel cycloaddition reactions, radical-mediated transformations, and cascade reactions to construct complex molecular architectures in a single step.

The ring-opening of aryl-substituted epoxides can lead to the formation of quaternary stereogenic centers, which are valuable motifs in medicinal chemistry. nih.gov Exploring the reaction of this compound with a diverse range of nucleophiles under various catalytic conditions could lead to the synthesis of novel compounds with interesting biological activities.

Furthermore, the reaction of aryl-substituted epoxides can be directed towards different products by controlling the reaction conditions. For example, the use of different Grignard reagents can lead to either linear or branched products. nih.gov Investigating the reactivity of this compound with a wide array of reagents will be a key area of future research.

The development of novel transformations, such as the catalytic enantioconvergent diamination of racemic allylic alcohols, highlights the potential for discovering new synthetic methods involving epoxide-derived intermediates. researchgate.net Exploring similar complex transformations starting from this compound could open up new avenues in synthetic organic chemistry.

Q & A

Basic Questions

Q. What safety protocols should be followed when handling 2-Ethyl-2-(4-fluorophenyl)oxirane in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE) : chemical-resistant gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ensure adequate ventilation to avoid inhalation of vapors. Conduct experiments in a fume hood .
  • For spills, avoid dust formation and use inert absorbents. Prevent environmental contamination by containing leaks .
  • Store in a cool, dry place away from ignition sources. Refer to GHS-compliant SDS for fire-fighting measures (e.g., dry chemical extinguishers) .

Q. What synthetic methods are typically used to prepare this compound?

  • Methodological Answer :

  • Epoxidation : React 4-fluorostyrene derivatives with oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled pH and temperature .
  • Substitution Reactions : Introduce the ethyl group via alkylation of a pre-formed oxirane intermediate using ethyl halides and base catalysts .
  • Monitor reaction progress with TLC or GC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How should researchers design a kinetic study to assess the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Prepare buffered solutions across a pH range (e.g., 2–12). Incubate the compound at controlled temperatures (e.g., 25°C, 37°C).
  • Sample aliquots at timed intervals and analyze via HPLC or UV-Vis spectroscopy to quantify degradation products .
  • Include controls (e.g., inert atmosphere vs. aerobic conditions) to isolate pH effects .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence the oxirane ring’s reactivity in nucleophilic ring-opening reactions?

  • Methodological Answer :

  • The electron-withdrawing fluorine increases the electrophilicity of the oxirane ring, accelerating nucleophilic attack. Compare kinetics with non-fluorinated analogs (e.g., styrene oxide) using nucleophiles like amines or thiols .
  • Use DFT calculations to map electron density distribution and predict regioselectivity in ring-opening pathways .
  • Validate experimentally via 19F NMR^{19}\text{F NMR} to track substituent effects on reaction intermediates .

Q. What advanced analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm regiochemistry and substituent positions. 19F NMR^{19}\text{F NMR} for fluorine environment analysis .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns for purity assessment .
  • X-ray Crystallography : Resolve stereochemistry and crystal packing effects, if single crystals are obtainable .

Q. How can contradictions in reported epoxidation yields for fluorinated precursors be resolved?

  • Methodological Answer :

  • Replicate conditions from conflicting studies while controlling variables (e.g., oxygen exclusion, catalyst purity) .
  • Use design of experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity) affecting yield .
  • Characterize by-products via LC-MS to determine if side reactions (e.g., diol formation) explain discrepancies .

Q. In what ways can this compound serve as a precursor for chiral ligand synthesis?

  • Methodological Answer :

  • Ring-opening with chiral amines : React with enantiomerically pure amines (e.g., (R)- or (S)-1-phenylethylamine) to generate β-amino alcohol ligands. Optimize stereoselectivity using polar aprotic solvents (e.g., DMF) .
  • Coordination studies : Screen ligand-metal complexes (e.g., with Pd or Cu) for catalytic activity in asymmetric transformations (e.g., Heck reactions) .

Q. What strategies mitigate racemization during synthetic modifications of the oxirane ring?

  • Methodological Answer :

  • Use low-temperature conditions (<0°C) and non-polar solvents (e.g., toluene) to reduce thermal racemization .
  • Employ chiral auxiliaries or enzymes (e.g., epoxide hydrolases) to preserve enantiomeric excess during ring-opening .
  • Monitor optical rotation or chiral HPLC to quantify enantiopurity at each step .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.